molecular formula C11H21FN2O2 B12941905 tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate

tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate

Cat. No.: B12941905
M. Wt: 232.29 g/mol
InChI Key: VYORQYIYWDBGCN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl (4-amino-2-fluorocyclohexyl)carbamate typically involves the protection of the amino group using tert-butyl carbamate (Boc) protection. One common method includes the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.

Chemical Reactions Analysis

tert-Butyl (4-amino-2-fluorocyclohexyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection and various oxidizing or reducing agents depending on the specific reaction.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-2-fluorocyclohexyl)carbamate involves its interaction with molecular targets through its amino and fluorinated groups. The Boc protecting group can be removed to reveal the free amine, which can then participate in various biochemical pathways. The fluorine atom may enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors .

Properties

Molecular Formula

C11H21FN2O2

Molecular Weight

232.29 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-fluorocyclohexyl)carbamate

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h7-9H,4-6,13H2,1-3H3,(H,14,15)

InChI Key

VYORQYIYWDBGCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)N

Origin of Product

United States

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